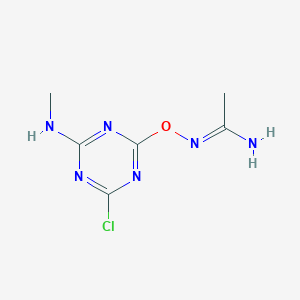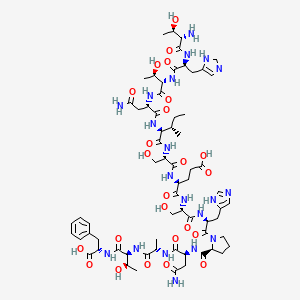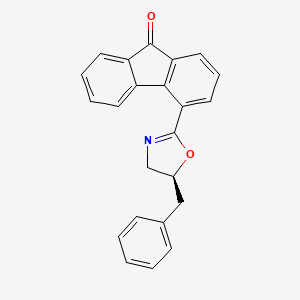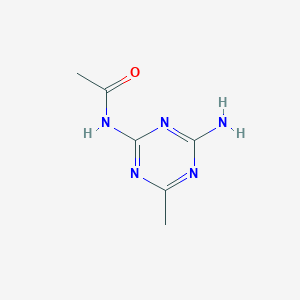![molecular formula C11H6ClN3O B13147730 2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile is a heterocyclic compound that features a bipyridine core with a chlorine atom, a carbonitrile group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, palladium catalysts, and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-Chloro-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Shares a similar chloro-substituted heterocyclic structure but differs in the functional groups attached to the ring.
6-Oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxylic acid: Similar bipyridine core but with a carboxylic acid group instead of a carbonitrile group.
2-Methyl-6-oxo-1,6-dihydro-[3,4’-bipyridine]-5-carboxamide: Features a methyl group and a carboxamide group, providing different chemical properties
Uniqueness
The presence of both a chlorine atom and a carbonitrile group allows for diverse chemical modifications and the synthesis of a wide range of derivatives with varying properties .
Properties
Molecular Formula |
C11H6ClN3O |
|---|---|
Molecular Weight |
231.64 g/mol |
IUPAC Name |
6-chloro-2-oxo-5-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C11H6ClN3O/c12-10-9(7-1-3-14-4-2-7)5-8(6-13)11(16)15-10/h1-5H,(H,15,16) |
InChI Key |
APQOPHOQKUHHLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=C(NC(=O)C(=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(e)-2-methoxyethenyl]benzoate](/img/structure/B13147654.png)






![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)


![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)
